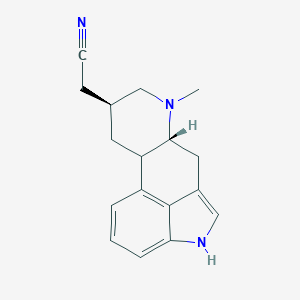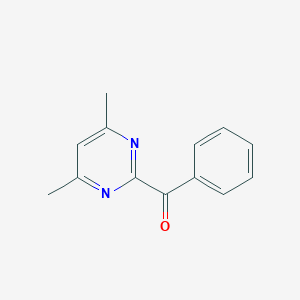
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone, also known as DPM, is a chemical compound that has been widely used in scientific research due to its unique properties. DPM is a pyrimidine-based compound that has a phenyl group attached to it. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the growth of cancer cells. In addition, this compound has been found to exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in lab experiments is its high potency and selectivity. It has been found to exhibit a high degree of selectivity towards COX-2 enzymes, which are involved in inflammation and pain. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the use of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in scientific research. One area of interest is its potential applications in cancer research. Further studies are needed to determine the exact mechanism of action of this compound in inhibiting the growth of cancer cells and to explore its potential as a cancer treatment. Another area of interest is the development of new derivatives of this compound with improved properties, such as increased potency and selectivity. Additionally, the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Méthodes De Synthèse
The synthesis of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone involves the reaction of 4,6-dimethyl-2-pyrimidinamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of this compound as a white crystalline solid.
Applications De Recherche Scientifique
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone has been used in various scientific research studies due to its unique properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
(4,6-dimethylpyrimidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-8-10(2)15-13(14-9)12(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clé InChI |
BHKMWTUEXICEFG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


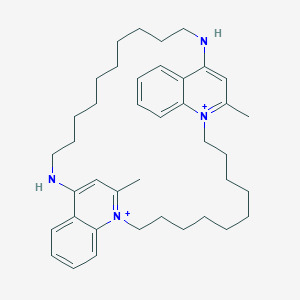
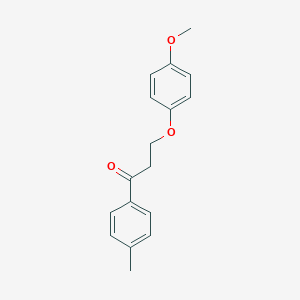
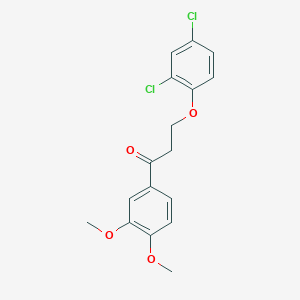
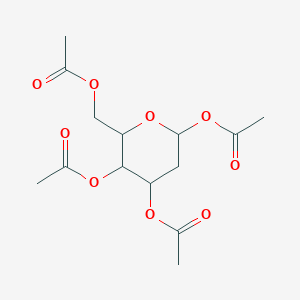
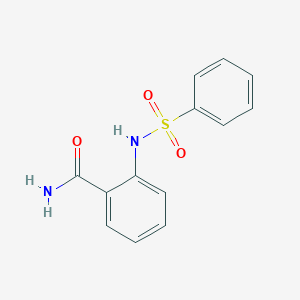
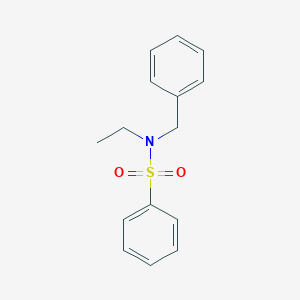
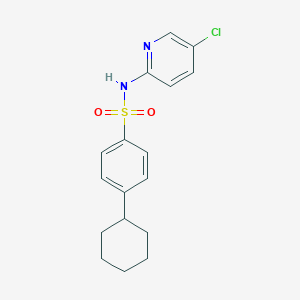
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
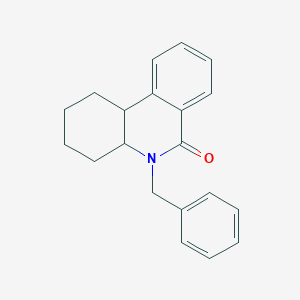
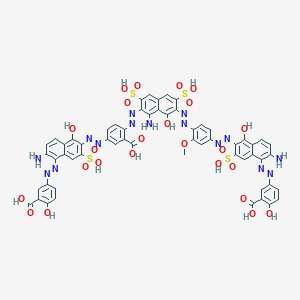
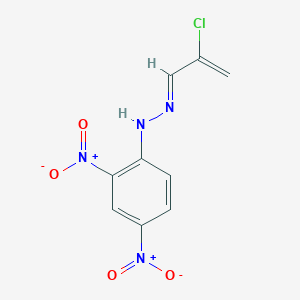
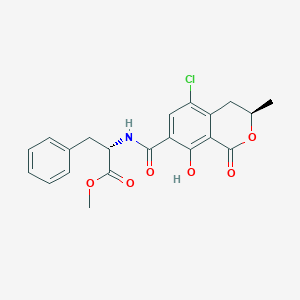
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
